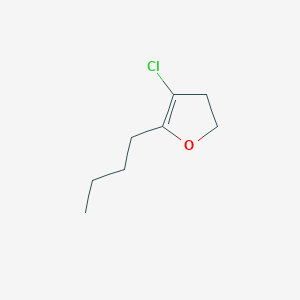
5-Butyl-4-chloro-2,3-dihydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butyl-4-chloro-2,3-dihydrofuran: is an organic compound belonging to the class of dihydrofurans It is characterized by a furan ring with a butyl group at the 5-position and a chlorine atom at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-butyl-4-chloro-2,3-dihydrofuran can be achieved through several methods. One common approach involves the reaction of 4-chloro-2,3-dihydrofuran with butyl lithium, followed by quenching with an appropriate electrophile. This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The choice of catalysts and solvents is crucial to minimize by-products and maximize yield .
化学反応の分析
Types of Reactions: 5-Butyl-4-chloro-2,3-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often used.
Major Products:
Oxidation: Formation of butyl-substituted furan derivatives.
Reduction: Formation of butyl-substituted tetrahydrofuran derivatives.
Substitution: Formation of various substituted dihydrofuran derivatives.
科学的研究の応用
5-Butyl-4-chloro-2,3-dihydrofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-butyl-4-chloro-2,3-dihydrofuran involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
類似化合物との比較
2,3-Dihydrofuran: Lacks the butyl and chlorine substituents, making it less hydrophobic and less reactive in certain reactions.
4-Chloro-2,3-dihydrofuran: Similar structure but without the butyl group, affecting its physical and chemical properties.
5-Butyl-2,3-dihydrofuran:
Uniqueness: 5-Butyl-4-chloro-2,3-dihydrofuran is unique due to the presence of both butyl and chlorine substituents, which confer distinct physical and chemical properties. These substituents enhance its reactivity and make it a valuable intermediate in organic synthesis .
特性
CAS番号 |
50596-95-7 |
|---|---|
分子式 |
C8H13ClO |
分子量 |
160.64 g/mol |
IUPAC名 |
5-butyl-4-chloro-2,3-dihydrofuran |
InChI |
InChI=1S/C8H13ClO/c1-2-3-4-8-7(9)5-6-10-8/h2-6H2,1H3 |
InChIキー |
QOONAKOMAUZWLO-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(CCO1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B15211674.png)
![1-[4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B15211684.png)
![1-{3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]phenyl}ethan-1-one](/img/structure/B15211689.png)
![3H-Pyrazol-3-one, 2-[3-(difluoromethoxy)phenyl]-2,4-dihydro-5-methyl-](/img/structure/B15211693.png)
![N-[2-(Butan-2-yl)-6-ethylphenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B15211697.png)
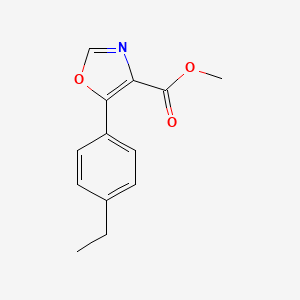
![2H-Imidazo[4,5-E]benzoxazole](/img/structure/B15211715.png)
![1H,1'H-[3,3'-Bipyrrole]-2,2',5,5'-tetraone](/img/structure/B15211718.png)
![2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate](/img/structure/B15211732.png)
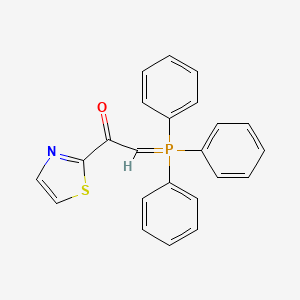
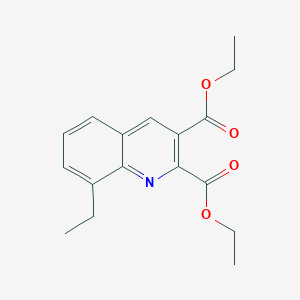
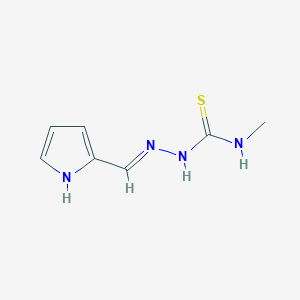
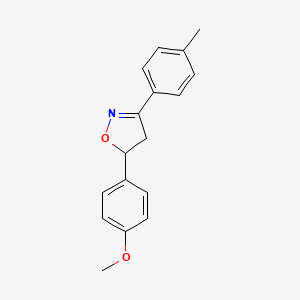
![2-Methylhexahydro[1,2]oxazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B15211766.png)
